molecular formula C11H16 B14672357 Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl- CAS No. 38698-52-1

Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl-

Cat. No.: B14672357
CAS No.: 38698-52-1
M. Wt: 148.24 g/mol
InChI Key: VDBZDNCUYXARDG-UHFFFAOYSA-N
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Description

Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl- is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core.

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel are used in cross-coupling reactions to introduce the ethenyl group. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, and halogenated derivatives. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl- exerts its effects involves interactions with various molecular targets. The ethenyl group can participate in π-π interactions, while the tricyclic core provides structural stability. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl- is unique due to its combination of a stable tricyclic core and a reactive ethenyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .

Properties

CAS No.

38698-52-1

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

3-ethenyltricyclo[4.2.1.02,5]nonane

InChI

InChI=1S/C11H16/c1-2-7-6-10-8-3-4-9(5-8)11(7)10/h2,7-11H,1,3-6H2

InChI Key

VDBZDNCUYXARDG-UHFFFAOYSA-N

Canonical SMILES

C=CC1CC2C1C3CCC2C3

Origin of Product

United States

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